Cardol triene
Overview
Description
Cardol triene is a phenolic compound derived from cashew nut shell liquid. It is characterized by its unique structure, which includes an 8-cis, 11-cis-pentadeca-8, 11, 14-trien-1-yl substituent at the 5-position of a resorcinol ring
Preparation Methods
Cardol triene is typically isolated from cashew nut shell liquid, which is a byproduct of the cashew industry. The extraction process involves the use of solvents such as benzene, toluene, petroleum hydrocarbons, or alcohols . The separation of this compound from other components in the cashew nut shell liquid can be achieved through flash column chromatography, which is a sustainable and cost-effective method . This method allows for the isolation of this compound with high purity and reproducibility.
Chemical Reactions Analysis
Cardol triene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is its competitive and irreversible inhibition of mushroom tyrosinase, with an IC50 value of 22.5 µM . Additionally, this compound has been used as a starting material for the synthesis of bis-benzoxazines . The compound’s phenolic hydroxyl groups and unsaturated alkenyl side chain make it a versatile reactant in organic synthesis.
Scientific Research Applications
Cardol triene has shown promising applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It has demonstrated significant anti-dengue activity by targeting the kl loops of dengue envelope proteins, preventing cellular pH-dependent fusion . This makes it a potential candidate for the development of anti-dengue inhibitors. Additionally, this compound has been found to have schistosomicidal activity, effectively killing Schistosoma mansoni worms
Mechanism of Action
The mechanism of action of cardol triene involves its interaction with specific molecular targets. In the case of its anti-dengue activity, this compound binds to the kl loops of dengue envelope proteins, preventing the fusion of the viral envelope with the host cell membrane . This inhibition of envelope fusion reduces the viral load and prevents the progression of dengue infection. Additionally, this compound’s inhibition of mushroom tyrosinase involves its binding to the active site of the enzyme, leading to irreversible inhibition .
Comparison with Similar Compounds
Cardol triene is structurally similar to other phenolic compounds derived from cashew nut shell liquid, such as anacardic acid and cardanol . this compound is unique due to its higher degree of unsaturation in the hydrocarbon tail, which contributes to its distinct biological activities. For example, while anacardic acid and cardanol also exhibit anti-dengue activity, this compound has shown the highest therapeutic index among these compounds . This uniqueness makes this compound a valuable compound for further research and development.
Similar Compounds
- Anacardic acid
- Cardanol
- Cardol
These compounds share similar structural features but differ in their degree of unsaturation and specific biological activities .
Properties
IUPAC Name |
5-[(8Z,11Z)-pentadeca-8,11,14-trienyl]benzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16-20(22)18-21(23)17-19/h2,4-5,7-8,16-18,22-23H,1,3,6,9-15H2/b5-4-,8-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXBEOHCOCMKAC-UTOQUPLUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC=CCC=CCCCCCCCC1=CC(=CC(=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC/C=C\C/C=C\CCCCCCCC1=CC(=CC(=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30872873 | |
Record name | 5-[(8Z,11Z)-Pentadeca-8,11,14-trien-1-yl]benzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30872873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79473-24-8 | |
Record name | 5-(8Z,11Z)-8,11,14-Pentadecatrien-1-yl-1,3-benzenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79473-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Benzenediol, 5-(8Z,11Z)-8,11,14-pentadecatrienyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079473248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-[(8Z,11Z)-Pentadeca-8,11,14-trien-1-yl]benzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30872873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.